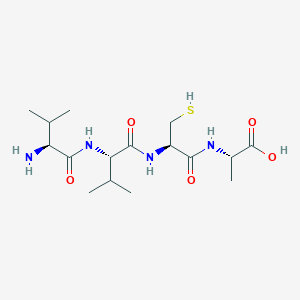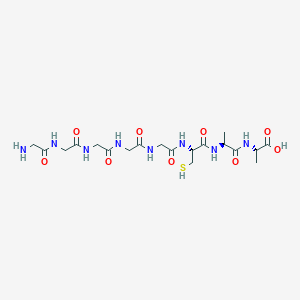
2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, featuring a cyclohexylmethylene bridge and tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) typically involves the condensation of 6-tert-butyl-4-propylphenol with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an antioxidant in the stabilization of polymers and plastics, preventing oxidative degradation and extending the lifespan of these materials.
Biology: In biological research, it is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The antioxidant properties of the compound make it a candidate for research into treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Apart from its use in polymer stabilization, the compound is also employed in the production of lubricants, adhesives, and coatings, where its antioxidant properties enhance product performance and durability.
Mécanisme D'action
The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The cyclohexylmethylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
Comparaison Avec Des Composés Similaires
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: While all these compounds share a common phenolic structure and antioxidant properties, 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is unique due to its cyclohexylmethylene bridge, which provides additional steric protection and enhances its stability. This makes it particularly effective in applications requiring long-term oxidative stability, such as in high-performance polymers and industrial lubricants.
Propriétés
Numéro CAS |
821808-28-0 |
|---|---|
Formule moléculaire |
C33H50O2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)-cyclohexylmethyl]-4-propylphenol |
InChI |
InChI=1S/C33H50O2/c1-9-14-22-18-25(30(34)27(20-22)32(3,4)5)29(24-16-12-11-13-17-24)26-19-23(15-10-2)21-28(31(26)35)33(6,7)8/h18-21,24,29,34-35H,9-17H2,1-8H3 |
Clé InChI |
WJGZIEIXOJXJRL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CCC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
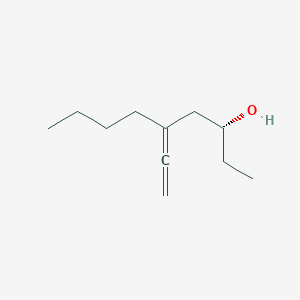
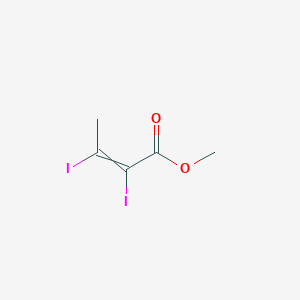
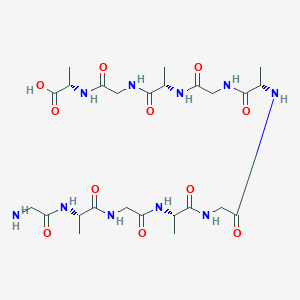
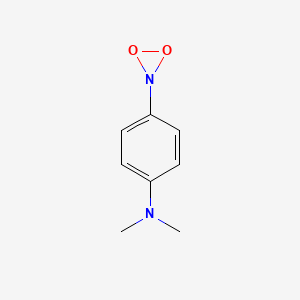

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)

![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
